molecular formula C22H22N2O4S B322174 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide

Cat. No.: B322174
M. Wt: 410.5 g/mol
InChI Key: VLBSABRDHNNECJ-UHFFFAOYSA-N
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Description

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide is a chemical compound with the molecular formula C22H22N2O4S and a molecular weight of 410.48608 g/mol . This compound is characterized by its complex structure, which includes an ethoxyanilino group, a sulfonyl group, and a methylbenzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

Scientific Research Applications

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}benzamide
  • N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-3-methylbenzamide

Uniqueness

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C22H22N2O4S/c1-3-28-20-12-8-19(9-13-20)24-29(26,27)21-14-10-18(11-15-21)23-22(25)17-6-4-16(2)5-7-17/h4-15,24H,3H2,1-2H3,(H,23,25)

InChI Key

VLBSABRDHNNECJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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